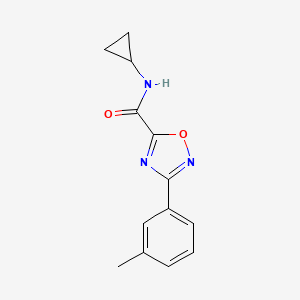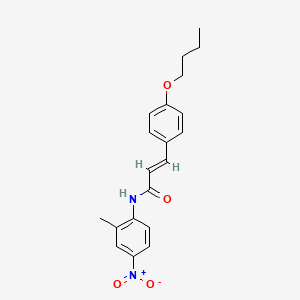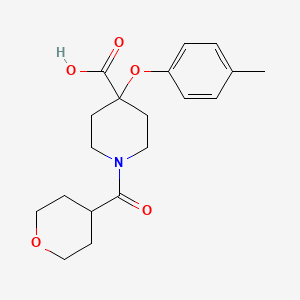
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, also known as CP-122,288, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives, which have been shown to possess a wide range of biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.
科学的研究の応用
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been shown to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. This compound has been shown to improve cognitive function in animal models of Alzheimer's disease, stroke, and traumatic brain injury. It also has potential applications in the treatment of neuropathic pain, depression, and anxiety disorders.
作用機序
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide acts as a selective antagonist of the NMDA receptor, which is a subtype of glutamate receptor. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its activity is tightly regulated by the NMDA receptor. This compound binds to the receptor and prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways. This results in the suppression of synaptic plasticity and the modulation of neurotransmitter release, which can have therapeutic effects in neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. It has also been shown to have anti-inflammatory effects and to modulate the activity of other neurotransmitter systems, such as the serotonin and dopamine systems. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and prevent neuronal damage.
実験室実験の利点と制限
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has several advantages for laboratory experiments, including its high potency and selectivity for the NMDA receptor. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to its use, including its potential toxicity and the need for careful dosing and administration. It is also important to consider the potential for off-target effects and to use appropriate controls in experimental designs.
将来の方向性
There are several future directions for research on N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, including the development of more selective and potent NMDA receptor antagonists, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. There is also a need for further studies on the safety and toxicity of this compound, particularly in human subjects. Overall, this compound has the potential to be a valuable tool for understanding the role of the NMDA receptor in neurological function and for the development of novel therapeutic interventions.
合成法
The synthesis of N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves the reaction of 3-methylbenzoyl chloride with cyclopropylamine, followed by the cyclization of the resulting intermediate with ethyl oxalyl chloride. The final product is obtained through the reaction of the oxadiazole intermediate with 3-amino-4-methylbenzoic acid. This method has been optimized to yield high purity this compound with good yields.
特性
IUPAC Name |
N-cyclopropyl-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-8-3-2-4-9(7-8)11-15-13(18-16-11)12(17)14-10-5-6-10/h2-4,7,10H,5-6H2,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMOOWUJCHAZDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5429996.png)
![4-benzyl-5-[1-(2-pyridinylcarbonyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5430015.png)
![(5-isoquinolinylmethyl){[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B5430023.png)

![3-(allylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5430041.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[2-hydroxy-1-(hydroxymethyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5430043.png)
![2-[2-(4-chlorophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B5430063.png)
![4-chloro-N-{4-[(dimethylamino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5430064.png)
![N-(4-ethylphenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5430076.png)

![4-{2-[5-(4-bromophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5430096.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5430102.png)
![N-methyl-1-(1-methyl-1H-imidazol-2-yl)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B5430109.png)
